Maleic Acid Monoethyl Ester

Description

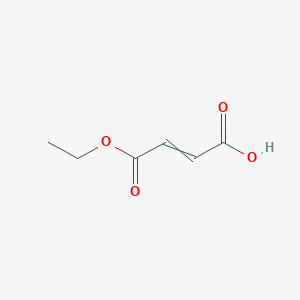

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-ethoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYMOEINVGRTEX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892145 | |

| Record name | Ethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3990-03-2, 2459-05-4, 68987-59-7, 69278-94-0 | |

| Record name | Monoethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC524101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, mono-C16-18-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, mono-C12-13-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (Z)-, mono-C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5N1DQX7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 - 68 °C | |

| Record name | Ethyl hydrogen fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Maleic Acid Monoethyl Ester from Maleic Anhydride

This guide provides a comprehensive overview of the synthesis of maleic acid monoethyl ester, a valuable intermediate in various chemical industries, including the production of polymers, plasticizers, and resins.[1][2] We will delve into the reaction mechanism, detailed experimental protocols, key process parameters, and safety considerations associated with this synthesis.

Introduction: The Versatility of Maleic Anhydride

Maleic anhydride is a highly reactive cyclic dicarboxylic anhydride, presenting as a white crystalline solid with a distinct acrid odor.[3] Its reactivity stems from the strained five-membered ring containing two carbonyl groups, making it an excellent electrophile susceptible to nucleophilic attack.[3] This inherent reactivity makes maleic anhydride a cornerstone building block in organic synthesis, particularly in reactions with nucleophiles like alcohols.[3][4]

The reaction of maleic anhydride with alcohols, an esterification process, is a fundamental transformation that can lead to either monoesters or diesters, depending on the reaction conditions and stoichiometry.[2][3] This guide will focus on the selective synthesis of the monoester, this compound.

The Reaction: Ring-Opening Esterification

The synthesis of this compound from maleic anhydride and ethanol is a classic example of a nucleophilic acyl substitution reaction, specifically, the ring-opening of an anhydride.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the ethanol's hydroxyl group on one of the carbonyl carbons of the maleic anhydride ring.[3] This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of this compound, a molecule possessing both an ester and a carboxylic acid functional group.[3]

The reaction is generally exothermic, and computational studies have shown a significant reduction in energy from reactants to products, confirming the thermodynamic favorability of the reaction.[5][6]

Caption: Reaction mechanism for the synthesis of this compound.

Key Reaction Parameters

Several factors influence the rate and outcome of the esterification reaction:

-

Temperature: The reaction rate is temperature-dependent, following the Arrhenius equation.[7] Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote the formation of the diester, diethyl maleate, as a side product.[3]

-

Molar Ratio of Reactants: To selectively synthesize the monoester, a 1:1 molar ratio of maleic anhydride to ethanol is typically employed.[3] Using a large excess of ethanol will favor the formation of the diester.[3]

-

Catalyst: While the reaction can proceed without a catalyst, acid catalysts such as sulfuric acid or p-toluenesulfonic acid can significantly increase the reaction rate.[1][7] The catalyst protonates the carbonyl oxygen of the maleic anhydride, making it more electrophilic and susceptible to nucleophilic attack.[7] For industrial applications, solid acid catalysts like ion-exchange resins (e.g., Dowex) are often preferred due to their ease of separation from the reaction mixture.[2][8]

-

Solvent: The reaction can be carried out neat (without a solvent) or in the presence of an inert solvent. The choice of solvent can influence the reaction rate and selectivity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Maleic Anhydride | Starting material |

| Anhydrous Ethanol | Reactant |

| p-Toluenesulfonic acid | Catalyst (optional) |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants and products |

| Magnetic stirrer and stir bar | For efficient mixing |

| Heating mantle | To control reaction temperature |

| Rotary evaporator | For solvent removal |

| Separatory funnel | For liquid-liquid extraction |

| Sodium bicarbonate solution | To neutralize unreacted acid |

| Anhydrous sodium sulfate | Drying agent |

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., toluene or neat).

-

Addition of Reactant: Slowly add anhydrous ethanol (1.0 equivalent) to the stirring solution. If using a catalyst, it can be added at this stage.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the specific temperature will depend on the solvent used) with continuous stirring. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the disappearance of the maleic anhydride starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted maleic acid and the acid catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

-

Further Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.

Characterization and Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the vinyl protons of the maleate backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and carboxylic acid), vinyl carbons, and the ethyl group carbons. |

| FT-IR | Characteristic peaks for the C=O stretch of the ester and carboxylic acid, and the O-H stretch of the carboxylic acid. |

| Melting Point | Comparison with the literature value. |

Safety Considerations

Working with maleic anhydride and the other chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Maleic Anhydride: It is corrosive and can cause severe skin burns and eye damage.[9][10] It is also a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.[9] Always handle maleic anhydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13]

-

Ethanol: It is a flammable liquid. Keep it away from open flames and other ignition sources.

-

Acid Catalysts: Strong acids like sulfuric acid are highly corrosive. Handle with extreme care.

Conclusion

The synthesis of this compound from maleic anhydride and ethanol is a straightforward and efficient reaction that highlights fundamental principles of organic chemistry. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants, a high yield of the desired monoester can be achieved. This versatile intermediate continues to be of significant interest in both academic research and industrial applications.

References

- Koyon. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols?

- The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. (2019, November 29). International Journal of Scientific & Technology Research.

- Esterification of maleic anhydride is a chemical process - News. (2024, April 21).

- The maleic anhydride alcoholate intermediate then undergoes a series of reactions to form the ester. (2024, April 18).

- Koyon. (2025, July 9). What are the reaction kinetics of maleic anhydride reactions? - Blog.

- Grzesik, M., Skrzypek, J., & Lachowska, M. (2003).

- Wikipedia. (n.d.). Maleic anhydride.

- Gao, H., Shang, S., & Wang, X. (2010). Synthesis, Crystal Structure and Application of Maleopimaric Acid Mono-Ethyl Ester. Asian Journal of Chemistry.

- Quantum Chemical Calculation of Maleic Anhydride Ring-Opening Reaction. (n.d.). Scientific.Net.

- Process for the preparation of esters of maleic acid with monohydric alcohols. (1976).

- Quantum Chemical Calculation of Maleic Anhydride Ring-Opening Reaction. (n.d.). Request PDF.

- Molgroup - Chemicals. (n.d.). Maleic anhydride.

- Kinetics of the esterification of maleic anhydride with octyl, decyl or dodecyl alcohol over Dowex catalyst. (2005).

- Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. (2019). ACS Omega.

- Esterification Of Maleic Anhydride Research Articles - Page 1. (n.d.). R Discovery.

- Boztuğ, A., & Basan, S. (2006). Modification and characterization of maleic anhydride-styrene-methyl metacrylate terpolymer using various alcohols. Journal of the Serbian Chemical Society.

- Mohamed, S. A., Debello, M., Cantot, J., Lavaud, S., Chollet, G., Queffélec, C., & Chailleux, E. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. RSC Sustainability.

- Valudor Products. (n.d.).

- Kinetics of the esterification of maleic anhydride with 2-ethylhexanol in the presence of sulfuric acid, amphoteric tetrabutyl titanate or in the absence of external catalyst has been studied. (1984). Lakokras.

- Chemos GmbH&Co.KG. (n.d.).

- Sigma-Aldrich. (2025, May 20).

- Maleic Anhydride NA. (n.d.).

- Process for the production of esters of mono-,di-or polycarboxylic acids. (2005).

- A kinetic approach to the esterification of maleic anhydride with methanol on H-Y zeolite. (2010). Journal of Industrial and Engineering Chemistry.

- Synthesis of maleic anhydride modified unsaturated PAE resin and its properties. (2012).

- Wojcieszak, R., Santarelli, F., Paul, S., Dumeignil, F., & Cavani, F. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Chemistry Central Journal.

- Recent developments in maleic acid synthesis

- Phelps, I. K., Phelps, M. A., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science.

- Maleic acid esters (short chain)

Sources

- 1. Esterification of maleic anhydride is a chemical process - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. journals.pan.pl [journals.pan.pl]

- 3. koyonchem.com [koyonchem.com]

- 4. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 5. Quantum Chemical Calculation of Maleic Anhydride Ring-Opening Reaction | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. koyonchem.com [koyonchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ineos.com [ineos.com]

- 11. molgroupchemicals.com [molgroupchemicals.com]

- 12. valudor.com [valudor.com]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to Maleic Acid Monoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of maleic acid monoethyl ester, a versatile chemical compound with significant applications in organic synthesis and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, characterization, reactivity, and safety protocols, offering a consolidated resource for laboratory and development settings.

Chemical Identity and Physicochemical Properties

This compound is a mono-ester derivative of maleic acid. Its bifunctional nature, possessing both a carboxylic acid and an ester group in conjunction with a reactive carbon-carbon double bond, makes it a valuable intermediate.

Nomenclature and Structure:

-

IUPAC Name : (2Z)-4-Ethoxy-4-oxobut-2-enoic acid[1]

-

Synonyms : Monoethyl maleate, Ethyl hydrogen maleate, (Z)-2-Butenedioic acid monoethyl ester[1][2][4]

-

Molecular Weight : 144.12 g/mol [1]

-

Chemical Structure :

(Image Source: PubChem CID 5354457)

Physicochemical Data:

A summary of key physical and chemical properties is presented below. These values are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

| Property | Value | Source(s) |

| Physical State | Solid / Oil | [1][2][3] |

| Appearance | Pale Yellow | [2] |

| Melting Point | 66 - 68 °C | [1][3] |

| Boiling Point | 261.6 ± 23.0 °C (Predicted) | [2][3] |

| Density | ~1.18 g/cm³ | [2][3] |

| pKa | 2.69 ± 0.25 (Predicted) | [2] |

| Solubility | Soluble in chloroform, ethyl acetate. Limited water solubility. | [2][4] |

| Refractive Index | 1.4570 to 1.4600 | [2] |

Synthesis and Purification

The most common and straightforward synthesis of monoethyl maleate involves the reaction of maleic anhydride with ethanol.[5] This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to ring-opening.

Reaction Mechanism: The reaction proceeds by the nucleophilic attack of the ethanol's hydroxyl group on a carbonyl carbon of maleic anhydride. This opens the anhydride ring to form the monoester product.[5] The reaction is typically exothermic and can often proceed without a catalyst, although acid catalysts can be used to promote esterification, especially if proceeding to the diester is desired under more vigorous conditions.[5] Controlling the stoichiometry (a 1:1 molar ratio of anhydride to alcohol) and reaction conditions (mild temperature) is key to maximizing the yield of the monoester and preventing the formation of the diester.[5]

Detailed Laboratory Protocol:

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with maleic anhydride (1.0 eq).

-

Reagent Addition: Anhydrous ethanol (1.0 to 1.2 eq) is added to the flask. For larger scales, the addition may be done cautiously as the initial reaction can be exothermic.

-

Reaction: The mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for several hours. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Workup: After the reaction is complete, any excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which may be an oil or a solid, can be purified. If solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is effective. If it is an oil, vacuum distillation or column chromatography may be necessary to achieve high purity.

Workflow Diagram:

Caption: Synthesis and Purification Workflow for Monoethyl Maleate.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized monoethyl maleate is essential. Standard spectroscopic techniques are employed for this purpose.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that confirm the structure. Key expected signals include a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂-) protons of the ethyl group, two doublets for the vinyl protons (-CH=CH-) with a characteristic cis coupling constant, and a broad singlet for the carboxylic acid proton (-COOH).

-

¹³C NMR Spectroscopy : The carbon NMR will show distinct peaks for the carbonyl carbons of the ester and carboxylic acid, the vinyl carbons, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid, a C=O stretch for the ester, and C=C stretching for the alkene bond are expected.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound (144.12 g/mol ) and can provide fragmentation patterns useful for structural elucidation.[1]

Reactivity and Applications

The chemical reactivity of monoethyl maleate is dictated by its three functional components: the carboxylic acid, the ester, and the electron-deficient double bond.

Caption: Key reactive functional groups in Monoethyl Maleate.

-

As a Building Block in Organic Synthesis : Monoethyl maleate serves as a versatile starting material. The carboxylic acid can be converted into amides, acid chlorides, or other esters. The double bond is susceptible to various addition reactions, including Michael additions and Diels-Alder reactions. These reactions are fundamental in constructing more complex molecular architectures. Maleate esters are also used in the preparation of polyester resins, coatings, and adhesives.[6]

-

In Polymer Chemistry : The double bond allows monoethyl maleate to act as a monomer or co-monomer in polymerization reactions.[5] Its incorporation into polymer chains can introduce carboxylic acid functionality, which can be used to modify properties such as adhesion, solubility, and cross-linking potential.

-

Relevance in Drug Development : While not typically an active pharmaceutical ingredient itself, monoethyl maleate is a relevant structure in drug development. It can be used as a linker to conjugate drugs to carrier molecules. Furthermore, the maleate salt form is common for many basic drugs, making the chemistry of maleic acid and its derivatives important for understanding drug formulation and stability. The related compound, dimethyl maleate, is used in the synthesis of pharmaceutical intermediates.[6]

Safety and Handling

Monoethyl maleate requires careful handling due to its potential hazards. It is classified as an irritant and can be harmful if swallowed or inhaled.[1][7]

Hazard Identification:

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] Some sources also indicate potential for more severe hazards like H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[1]

-

Classification : Skin Irritant (Category 2), Eye Irritant (Category 2)[7]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[7][8]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust.[7][8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, such as a refrigerator.[2][8]

-

First Aid : In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if swallowed.[7]

Conclusion

This compound is a foundational chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its bifunctional nature makes it a valuable tool for chemists in academic research and industrial applications, including the synthesis of polymers and fine chemicals. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe utilization in a professional research and development environment.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354457, Monoethyl maleate. Available at: [Link]

-

The Good Scents Company (2023). monoethyl maleate, 3990-03-2. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (2021). Maleic acid esters (short chain) - Evaluation statement. Available at: [Link]

-

Koyon (2023). What are the products of the reaction between maleic anhydride and alcohols? Available at: [Link]

-

Dymicky, M., & Buchanan, R. L. (1981). Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates. Organic Preparations and Procedures International, 13(1), 57-62. Available at: [Link]

- Google Patents. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols.

- Google Patents. CN101314564A - Preparation of maleic acid di-methyl ester.

-

International Journal of Chemical Engineering and Applications (2013). Kinetic Study for the Synthesis of Diethyl Maleate over Cation Exchange Resin Indion 730. Available at: [Link]

Sources

- 1. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monoethyl maleate | 3990-03-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. monoethyl maleate, 3990-03-2 [thegoodscentscompany.com]

- 5. koyonchem.com [koyonchem.com]

- 6. Dimethyl maleate: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

Reactivity of the double bond in maleic acid monoethyl ester

An In-Depth Technical Guide to the Reactivity of the Double Bond in Maleic Acid Monoethyl Ester

Introduction

This compound, a derivative of the dicarboxylic maleic acid, represents a versatile and highly functionalized building block in modern organic synthesis and polymer chemistry. Its structure is characterized by a four-carbon backbone containing a cis-configured carbon-carbon double bond, flanked by a carboxylic acid group and an ethyl ester group. This unique arrangement of functional groups, particularly the α,β-unsaturated carbonyl system, imparts a distinct and valuable reactivity profile to the molecule.

The core of its chemical behavior lies in the electronic nature of its double bond. The powerful electron-withdrawing effects of the adjacent carboxyl and ester carbonyl groups render the double bond electron-deficient. This polarization makes the β-carbon atom highly electrophilic and susceptible to nucleophilic attack, while also activating the molecule as a potent dienophile in cycloaddition reactions. For researchers, scientists, and drug development professionals, a comprehensive understanding of these reactive pathways is paramount for leveraging this molecule's potential in the synthesis of novel pharmaceutical intermediates, functional polymers for drug delivery, and advanced materials. This guide provides a detailed exploration of the principal reactions involving the double bond of this compound, elucidating the underlying mechanisms, offering field-proven experimental insights, and contextualizing its applications within the pharmaceutical sciences.

The Electronic Landscape and Core Reactivity

The reactivity of this compound is fundamentally governed by the conjugated system formed by the C=C double bond and the two C=O groups. This conjugation results in a significant polarization of the π-electron system, withdrawing electron density from the double bond.

Caption: Electronic polarization in this compound.

This inherent electrophilicity dictates the three primary modes of reactivity for the double bond: Michael (conjugate) addition, Diels-Alder cycloaddition, and polymerization.

Michael Addition: The Conjugate Pathway

The Michael reaction, or conjugate 1,4-addition, is a cornerstone of C-C bond formation and is particularly effective with electron-poor alkenes like this compound, which act as "Michael acceptors".[1] The reaction involves the addition of a nucleophile, known as a "Michael donor," to the electrophilic β-carbon of the α,β-unsaturated system.[2][3]

Mechanism: The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a resonance-stabilized carbanion (e.g., an enolate). This nucleophile then attacks the β-carbon of the maleate, leading to the formation of a new C-C bond and a new enolate intermediate. Subsequent protonation yields the final 1,4-adduct.[4]

Caption: General workflow for a Michael Addition reaction.

Causality in Experimental Design:

-

Choice of Base: The base must be strong enough to deprotonate the donor but not so strong as to react irreversibly with the ester or carboxylic acid moieties. For donors like malonic esters, sodium ethoxide in ethanol is a classic choice, as it prevents transesterification.[3]

-

Solvent: Aprotic polar solvents like THF or DMF can be effective, but the choice is often dictated by the solubility of the reactants and the nature of the base.

-

Temperature: Michael additions are thermodynamically controlled.[2] Reactions are often run at or below room temperature to minimize side reactions, such as direct 1,2-addition to a carbonyl group or polymerization.

Experimental Protocol: Michael Addition of Diethyl Malonate

Objective: To synthesize diethyl 2-(1-ethoxycarbonyl-2-carboxyethyl)malonate via Michael addition.

Methodology:

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add absolute ethanol (80 mL).

-

Base Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Rationale: In-situ formation of the base ensures anhydrous conditions, which are critical for the reaction's success.

-

Donor Addition: Cool the resulting sodium ethoxide solution to 0°C in an ice bath. Add diethyl malonate (16.0 g, 0.1 mol) dropwise via a syringe. Stir for 30 minutes at 0°C to ensure complete formation of the malonate enolate.

-

Acceptor Addition: Add a solution of this compound (14.4 g, 0.1 mol) in absolute ethanol (20 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C. Rationale: Slow, cold addition prevents a rapid exotherm that could lead to side products or polymerization.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by pouring the mixture into 200 mL of ice-cold 1M HCl(aq). This neutralizes the excess base and protonates the intermediate enolate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Table 1: Representative Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor | Resulting Adduct Class |

| Diethyl Malonate | This compound | Substituted Succinic Acid Derivative |

| Thiophenol | This compound | Thioether Succinic Acid Derivative |

| Cyclohexanone (as enolate) | This compound | 1,5-Dicarbonyl Compound |

| Aniline | This compound | β-Amino Acid Derivative |

Diels-Alder Reaction: The Cycloaddition Pathway

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. The electron-deficient double bond of this compound makes it an excellent dienophile, readily reacting with conjugated dienes.[5][6] This reaction is highly stereospecific and is a key method for creating complex cyclic systems in a single step.[7]

Mechanism: The reaction proceeds through a concerted, cyclic transition state. The diene must adopt an s-cis conformation to allow for the overlap of π-orbitals with the dienophile.[7] The reaction generally follows the endo rule, where substituents on the dienophile (in this case, the carboxyl and ester groups) orient themselves under the diene ring in the transition state, leading to the kinetic product.

Caption: The Diels-Alder reaction pathway.

Causality in Experimental Design:

-

Solvent: The choice of solvent can influence reaction rates. While non-polar solvents are common, high-boiling aromatic solvents like xylene or toluene are often used to provide the thermal energy needed to overcome the activation barrier, especially with less reactive dienes.[8]

-

Temperature: The reaction is often performed at elevated temperatures (reflux) to increase the rate.[8] However, the Diels-Alder reaction is reversible, and excessively high temperatures can favor the retro-Diels-Alder reaction, leading to lower yields.

-

Diene Reactivity: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[9] Cyclic dienes like cyclopentadiene are often highly reactive because they are locked in the required s-cis conformation.

Experimental Protocol: Diels-Alder Reaction with Anthracene

Objective: To synthesize the Diels-Alder adduct of anthracene and this compound.

Methodology:

-

Setup: In a 100 mL round-bottom flask, combine anthracene (5.0 g, 0.028 mol) and this compound (4.4 g, 0.031 mol). Rationale: A slight excess of the dienophile is used to ensure complete consumption of the more expensive diene.

-

Solvent Addition: Add 40 mL of xylene to the flask. Add a magnetic stir bar and attach a reflux condenser.

-

Reaction: Heat the mixture to reflux using a heating mantle. The solids will dissolve as the temperature increases. Continue refluxing for 4 hours.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product is often less soluble in xylene than the starting materials and will crystallize out of the solution.

-

Isolation: Cool the flask in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold hexanes to remove any residual xylene and unreacted starting material.

-

Drying: Dry the product in a vacuum oven to obtain the final adduct.

Polymerization: Building Macromolecules

The double bond of this compound can participate in polymerization reactions, most commonly through free-radical mechanisms. Unlike their dialkyl counterparts, which polymerize with difficulty, monoesters of maleic acid are known to polymerize quite readily.[10]

The resulting polymers are of significant interest because each repeating unit contains a pendant carboxylic acid group. This functionality provides a handle for further chemical modification, such as drug conjugation, or can be used to control properties like pH-responsiveness and water solubility, making these polymers valuable in pharmaceutical formulations and biomedical applications.[11]

Caption: Free-radical polymerization workflow.

Experimental Protocol: Free-Radical Polymerization

Objective: To synthesize poly(this compound) via a solution polymerization.

Methodology:

-

Preparation: To a three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add this compound (20.0 g, 0.139 mol) and 1,4-dioxane (80 mL) as the solvent.

-

Inert Atmosphere: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen. Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction.

-

Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.23 g, 1.4 mmol, 1 mol% relative to monomer) to the flask.

-

Polymerization: Heat the reaction mixture to 70°C in an oil bath under a positive pressure of nitrogen. Maintain this temperature for 24 hours. Rationale: 70°C is an appropriate temperature for the thermal decomposition of AIBN to generate initiating radicals.

-

Isolation: After 24 hours, cool the solution to room temperature. Slowly pour the viscous solution into a beaker containing 800 mL of vigorously stirred diethyl ether. The polymer will precipitate as a white solid. Rationale: The polymer is insoluble in diethyl ether, allowing for its separation from the solvent and unreacted monomer.

-

Purification: Allow the precipitate to settle, decant the supernatant, and redissolve the polymer in a minimal amount of acetone. Re-precipitate into diethyl ether. Repeat this process two more times to ensure high purity.

-

Drying: Collect the final polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

Isomerization to Fumarate: A Competing Pathway

A crucial consideration when working with maleates is the potential for cis-trans isomerization of the double bond to form the corresponding fumarate ester.[10] This transformation is thermodynamically favorable, as the trans configuration of the fumarate minimizes steric repulsion between the two substituent groups. The isomerization can be catalyzed by heat, acid (via protonation of the double bond and subsequent rotation), or radical initiators.[12]

This pathway is significant because the reactivity of the fumarate double bond can differ from that of the maleate. While still an electron-deficient alkene, the steric accessibility and electronic distribution are altered, which can affect the rates and outcomes of subsequent reactions. Therefore, reaction conditions must be carefully controlled to minimize unwanted isomerization when the cis geometry is required for a specific transformation, such as in certain intramolecular Diels-Alder reactions.

Conclusion and Future Outlook

The double bond in this compound is a hub of chemical reactivity, defined by its pronounced electrophilic character. This property is masterfully exploited in three principal transformations: Michael addition, Diels-Alder cycloaddition, and polymerization. Each of these pathways provides a reliable and versatile tool for the synthesis of complex organic molecules and functional polymers. For professionals in drug development, mastering the reactivity of this molecule opens avenues for creating novel therapeutic delivery systems, synthesizing complex active pharmaceutical ingredients, and designing advanced biomaterials. The careful selection of reaction conditions to control these pathways, while mitigating competing isomerization, is the key to successfully harnessing the synthetic power of this invaluable chemical intermediate.

References

-

Gao, H., Shang, S., & Wang, X. (2010). Synthesis, Crystal Structure and Application of Maleopimaric Acid Mono-Ethyl Ester. Asian Journal of Chemistry. Available at: [Link]

- D'Alelio, G. F. (1941). U.S. Patent No. 2,254,382. Washington, DC: U.S. Patent and Trademark Office.

- Dumitriu, S. (Ed.). (2004). Polymeric Biomaterials. CRC press.

-

Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Giraldo, O. H., Lopera, S. A., & Garcia, C. M. (2011). KINETICS OF THE ESTERIFICATION OF MALEIC ANHYDRIDE WITH CASTOR OIL. Latin American Applied Research, 41(1), 11-15. Available at: [Link]

-

University of Michigan-Dearborn. (n.d.). Diels-Alder Reaction. Department of Natural Sciences. Available at: [Link]

- Beránek, M., & Červený, L. (2003). Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts. Chemical Papers, 57(5), 323-326.

-

Orlińska, B. (2013). KINETICS AND MODELLING OF ESTERIFICATION PROCESS OF MALEIC ANHYDRIDE WITH BUTANOLS. Silesian University of Technology. Available at: [Link]

- Anantakrishnan, S. V., & Venkataratnam, R. V. (1964). KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. Proceedings of the Indian Academy of Sciences - Section A, 59(5), 298-308.

- Petro-Tex Chemical Corp. (1976). U.S. Patent No. 3,979,443. Washington, DC: U.S. Patent and Trademark Office.

-

Orlińska, B., & Kędzierska-Sar, A. (2018). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 39(3), 293-305. Available at: [Link]

-

Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

-

Zibo Anquan Chemical Co., Ltd. (2024). Esterification Of Maleic Anhydride Is A Chemical Process. News. Available at: [Link]

- Nippon Shokubai Co., Ltd. (1993). U.S. Patent No. 5,264,543. Washington, DC: U.S. Patent and Trademark Office.

-

Asian Journal of Chemistry. (2010). Synthesis, Crystal Structure and Application of Maleopimaric Acid Mono-Ethyl Ester. Available at: [Link]

-

Química Orgánica. (2023). Michael's addition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354457, Monoethyl maleate. PubChem. Available at: [Link]

- Belbachir, M., & Bensaoula, A. (2011). The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. American Journal of Applied Sciences, 8(1), 57-60.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444266, Maleic acid. PubChem. Available at: [Link]

-

Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. Available at: [Link]

-

Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. Available at: [Link]

-

Knowde. (n.d.). Industrial Applications of Maleic Acid - Isomer of Fumaric Acid. Periodical. Available at: [Link]

-

ResearchGate. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Available at: [Link]

-

Reddit. (2022). mechanism for the isomerization of maleic acid. r/OrganicChemistry. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Diels Alder reaction with maleic anhydride. Reactivity of different dienes. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Maleic acid esters (short chain) - Evaluation statement. Available at: [Link]

-

Bolla, G., et al. (2023). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Crystals, 13(3), 481. Available at: [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. Michael Addition [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. celanese.com [celanese.com]

- 6. organicreactions.org [organicreactions.org]

- 7. youtube.com [youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

A Technical Guide to the Solubility of Maleic Acid Monoethyl Ester in Organic Solvents

Introduction: The Significance of Solubility in Research and Development

Maleic acid monoethyl ester, also known as monoethyl maleate, is a versatile organic molecule characterized by the presence of both an ester and a carboxylic acid functional group, linked by a cis-alkene backbone (IUPAC name: (2Z)-4-ethoxy-4-oxobut-2-enoic acid). Its unique structure makes it a valuable intermediate in various chemical syntheses, including the production of polymers and active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in different organic solvents is a critical first step in process design, formulation development, purification, and analytical method development.

The solubility of a compound dictates its bioavailability, reaction kinetics, and the choice of appropriate purification techniques like crystallization.[1] This guide provides an in-depth analysis of the solubility of this compound, offering a blend of theoretical principles, available data, and a practical, field-proven experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential to predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C6H8O4 | [2] |

| Molecular Weight | 144.12 g/mol | [3][2] |

| Physical Form | Solid or Pale Yellow Oil | [3][4] |

| Melting Point | 66 - 68 °C | [2] |

| pKa (Predicted) | 2.69 ± 0.25 | [4] |

| Water Solubility | ~12.29 g/L at 25 °C (Estimated) | [5] |

| Known Solvents | Soluble in Chloroform, Ethyl Acetate | [4][6] |

The structure of monoethyl maleate contains both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and an ester group, which can act as a hydrogen bond acceptor.[7][8] This dual functionality suggests a complex solubility profile, with expected miscibility in a range of polar organic solvents.

Understanding Solute-Solvent Interactions: A Theoretical Framework

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. This is dictated by the intermolecular forces between the solute (this compound) and the solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given monoethyl maleate's carboxylic acid and ester groups, strong hydrogen bonding interactions are expected, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl oxygen of the ester and carboxylic acid in monoethyl maleate will interact favorably with these solvents, suggesting good solubility.[7] The related compound, maleic anhydride, has been shown to be soluble in acetone and ethyl acetate.[9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and interact primarily through weak van der Waals forces. The polar nature of monoethyl maleate's functional groups would limit its solubility in highly nonpolar solvents. However, related diesters show miscibility with toluene, suggesting some degree of interaction is possible.[10]

The interplay of these forces is visualized in the diagram below.

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility: A Validated Protocol

Accurate, quantitative solubility data requires a robust experimental approach. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11] The following protocol provides a step-by-step guide, incorporating best practices for accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The key is to ensure solid material remains undissolved, confirming saturation.

-

Causality: Adding a clear excess of the solute is crucial to ensure that the solvent is fully saturated and that the system reaches equilibrium.[11][12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[13]

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility.[11]

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Trustworthiness: The use of a validated, specific analytical method like HPLC ensures that the measurement is accurate and only quantifies the solute of interest.[14][15]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Express solubility in appropriate units (e.g., mg/mL, mol/L).

-

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

References

-

The Good Scents Company. (n.d.). monoethyl maleate. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Monoethyl maleate. PubChem Compound Database. Retrieved from [Link]

-

Australian Government Department of Health. (2021). Maleic acid esters (short chain) - Evaluation statement. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of maleic acid in various inorganic salts and organic solvents: Thermodynamics model and parameters. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. monoethyl maleate, 3990-03-2 [thegoodscentscompany.com]

- 6. Monoethyl maleate | 3990-03-2 [amp.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. celanese.com [celanese.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. quora.com [quora.com]

- 13. who.int [who.int]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Monoethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal stability of reactive monomers is not merely an academic exercise but a critical component of process safety, product purity, and quality control. Monoethyl maleate, a key building block in the synthesis of a variety of polymers and specialty chemicals, presents a unique set of challenges and considerations due to its chemical structure. This in-depth technical guide, prepared for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the thermal stability and decomposition pathways of monoethyl maleate. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for ensuring the safe handling, storage, and application of this versatile compound.

Introduction: The Significance of Thermal Stability in the Lifecycle of Monoethyl Maleate

Monoethyl maleate, with its ester and carboxylic acid functionalities, is a reactive molecule susceptible to degradation under thermal stress. The implications of unintended decomposition are far-reaching, impacting not only the safety of laboratory and manufacturing processes but also the integrity and efficacy of the final product. An uncontrolled exothermic decomposition can lead to a runaway reaction, posing significant hazards.[1][2] Furthermore, the generation of decomposition byproducts can introduce impurities that are often difficult and costly to remove, potentially compromising the quality and performance of active pharmaceutical ingredients (APIs) and other high-purity materials.

This guide will delve into the fundamental aspects of monoethyl maleate's thermal behavior, exploring its decomposition mechanisms, the analytical techniques used for its characterization, and the kinetic parameters that govern its degradation.

Physicochemical Properties of Monoethyl Maleate

A foundational understanding of the physical and chemical properties of monoethyl maleate is essential before exploring its thermal stability.

| Property | Value | Source |

| Chemical Formula | C6H8O4 | [2][3] |

| Molecular Weight | 144.13 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 66 - 68 °C | [3][4] |

| Boiling Point | 261.6 ± 23.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in water | [5] |

Theoretical Underpinnings of Monoethyl Maleate Decomposition

The thermal decomposition of monoethyl maleate is primarily governed by the principles of decarboxylation, a common reaction for compounds containing a carboxylic acid group positioned beta to a carbonyl group, or in dicarboxylic acids and their monoesters.

The Decarboxylation Pathway

The most probable thermal decomposition mechanism for monoethyl maleate involves decarboxylation, the elimination of a molecule of carbon dioxide (CO₂). This reaction is facilitated by the formation of a stable six-membered cyclic transition state. In this concerted mechanism, the acidic proton of the carboxyl group is transferred to the carbonyl oxygen of the ester, while the carbon-carbon bond between the carboxyl group and the alpha-carbon is cleaved. This process results in the formation of carbon dioxide and an enol intermediate, which then tautomerizes to the more stable keto form, ethyl acrylate.

The general mechanism for the decarboxylation of a β-keto acid, which is analogous to the decomposition of monoethyl maleate, can be visualized as follows:

Caption: Proposed decarboxylation mechanism of monoethyl maleate.

Comparative Stability

Research on related compounds provides valuable context for the thermal stability of monoethyl maleate. A study on homologous series of n-alkyl maleate and itaconate monoesters revealed that maleate oligomers are less thermally stable than their corresponding succinate and itaconate derivatives.[6][7] This reduced stability can be attributed to the electronic effects of the double bond in the maleate structure, which can influence the stability of the transition state during decomposition.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of monoethyl maleate necessitates the use of specialized analytical techniques. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are the cornerstones of such an assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition steps, and the mass loss associated with each step.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of monoethyl maleate into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides information on endothermic and exothermic events, such as melting, crystallization, and decomposition. For monoethyl maleate, DSC can be used to determine its melting point and the enthalpy of decomposition.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of monoethyl maleate into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition.

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal and pressure behavior of a substance under adiabatic conditions.[1] It is particularly useful for assessing the potential for a runaway reaction by simulating a worst-case scenario of zero heat loss.[1] Key parameters obtained from ARC include the onset temperature of self-heating, the time to maximum rate (TMR), and the adiabatic temperature rise.

Kinetic Analysis of Thermal Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, namely the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for predicting the thermal stability of monoethyl maleate under various temperature conditions. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed for this purpose.[1]

The activation energy represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor is related to the frequency of collisions between molecules in the correct orientation for a reaction. A higher activation energy generally indicates greater thermal stability.

Safety and Handling Considerations

Given the potential for exothermic decomposition, proper safety precautions are paramount when working with monoethyl maleate, especially at elevated temperatures.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials.

-

Decomposition Products: The primary hazardous decomposition products are carbon monoxide and carbon dioxide.

Conclusion

The thermal stability of monoethyl maleate is a critical consideration for its safe and effective use in research and industrial applications. This guide has provided a comprehensive overview of the theoretical and practical aspects of its thermal decomposition. The primary decomposition pathway is understood to be decarboxylation, leading to the formation of ethyl acrylate and carbon dioxide.

A thorough experimental evaluation using techniques such as TGA and DSC is essential for quantifying the thermal stability and obtaining key kinetic parameters. This data, in turn, informs safe operating procedures and storage conditions, ultimately ensuring the integrity of the final products and the safety of personnel. As with any reactive chemical, a proactive and well-informed approach to thermal hazard assessment is indispensable.

References

-

A comparative study of the thermal properties of homologous series of crystallisable n-alkyl maleate and itaconate monoesters. (2016). Thermochimica Acta, 623, 136-143. [Link]

-

ThermoML:Thermochim. Acta 2016, 623, 136-143. (n.d.). Thermodynamics Research Center. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2023, December 16). Torontech. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023, November 14). National Institutes of Health. [Link]

-

A compilation of kinetic parameters for the thermal degradation of n-alkane molecules. (2009, October 15). Standard Reference Data. [Link]

-

Monoethyl maleate | C6H8O4 | CID 5354457. (n.d.). PubChem. [Link]

Sources

- 1. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoethyl maleate | C6H8O4 | CID 5354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. ThermoML:Thermochim. Acta 2016, 623, 136-143 [trc.nist.gov]

- 7. torontech.com [torontech.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Maleic Acid Monoethyl Ester: An In-depth Technical Guide

Introduction

Maleic acid monoethyl ester, systematically named (Z)-4-ethoxy-4-oxobut-2-enoic acid, is a key organic intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, coupled with a cis-alkene backbone, imparts unique reactivity and properties. Unambiguous structural confirmation and purity assessment are paramount in its application, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectroscopic data. The molecule's key features include an ethyl ester group, a carboxylic acid group, and a cis-configured carbon-carbon double bond. Each of these functional groups and structural elements gives rise to characteristic signals in its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| b | ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| c | ~6.3 | Doublet | 1H | HOOC-CH = |

| d | ~6.4 | Doublet | 1H | =CH -COOEt |

| e | ~10-12 | Broad Singlet | 1H | -COOH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

-